

DOHA-Fm vs. BODIPY-based probes for lipid imaging.

Author: BenchChem Technical Support Team. Date: December 2025



A Guide to BODIPY-Based Probes for Lipid Imaging

BODIPY (boron-dipyrromethene) dyes are a class of highly versatile and widely used fluorescent probes for lipid imaging in various biological contexts. Their popularity stems from a combination of favorable photophysical properties, including high fluorescence quantum yields, sharp emission spectra, and good photostability.[1][2][3] One of the most common variants for lipid droplet staining is BODIPY 493/503.

Performance and Properties of BODIPY 493/503

BODIPY 493/503 is a lipophilic dye that specifically accumulates in the neutral lipid core of lipid droplets, making it an excellent marker for their visualization and quantification.[4][5][6]

Data Presentation: Photophysical and Performance Characteristics



Property	BODIPY 493/503	Reference
Excitation Maximum (nm)	~493	[7][8]
Emission Maximum (nm)	~503	[7][8]
Fluorescence Color	Green	[4]
Specificity	High for neutral lipids in lipid droplets	[4]
Photostability	Moderate (some limitations reported)	[9][10][11]
Cytotoxicity	Low at working concentrations	[10][12]
Suitability for Live Cells	Yes	[4][7]
Suitability for Fixed Cells	Yes	[4][7]

Experimental Protocols for Lipid Imaging with BODIPY 493/503

Below are detailed protocols for staining lipid droplets in both live and fixed cells using BODIPY 493/503.

Live Cell Staining Protocol

This protocol is adapted for real-time observation of lipid droplet dynamics.

- Cell Preparation: Culture cells to a confluence of 70-80% on coverslips or in imaging dishes.
 [13]
- Staining Solution Preparation: Prepare a 1-2 μM working solution of BODIPY 493/503 in serum-free medium or Phosphate-Buffered Saline (PBS).[5][7] The stock solution is typically prepared in DMSO.[5]
- Staining: Remove the culture medium and wash the cells once with PBS. Add the BODIPY 493/503 staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[4][13]



- Washing: Remove the staining solution and wash the cells two to three times with PBS.[13]
- Imaging: Image the cells immediately in PBS or fresh culture medium using a fluorescence microscope with appropriate filter sets (e.g., FITC).[4][14]

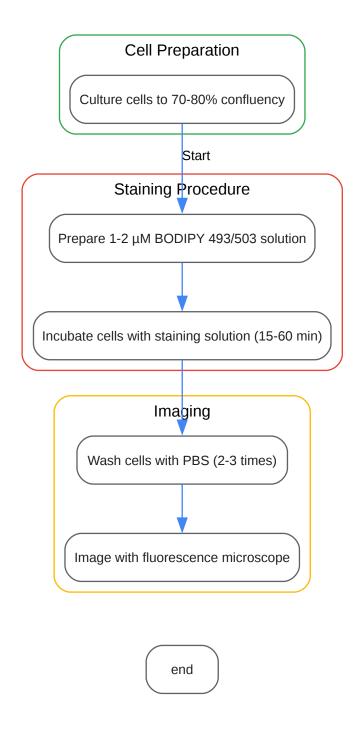
Fixed Cell Staining Protocol

This protocol is suitable for preserving the cellular structure and lipid droplets for later analysis.

- Cell Preparation: Culture cells on coverslips to the desired confluence.
- Fixation: Wash the cells with PBS and then fix with 2-4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[4][13]
- Washing: Wash the cells two to three times with PBS to remove the fixative.[13]
- Staining Solution Preparation: Prepare a 1-2 μM working solution of BODIPY 493/503 in PBS.[5]
- Staining: Add the BODIPY 493/503 staining solution to the fixed cells and incubate for 20-60 minutes at room temperature, protected from light.[13]
- Washing: Remove the staining solution and wash the cells two to three times with PBS.[13]
- Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium.[5][13] Image using a fluorescence or confocal microscope.

Experimental Workflow for Lipid Droplet Staining and Imaging





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Caption: General workflow for staining lipid droplets with BODIPY 493/503.

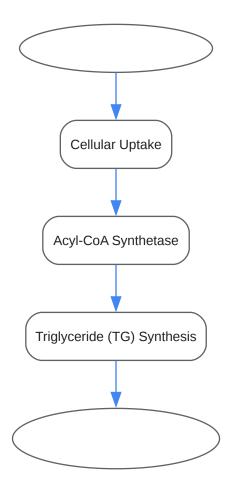
Signaling Pathway and Logical Relationships

The use of BODIPY-based probes in lipid research is often to investigate cellular processes related to lipid metabolism and storage, which are central to various physiological and



pathological states.

Simplified Pathway of Fatty Acid Uptake and Lipid Droplet Formation



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Caption: Simplified pathway of lipid droplet biogenesis visualized by BODIPY probes.

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- To cite this document: BenchChem. [DOHA-Fm vs. BODIPY-based probes for lipid imaging.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3076240#doha-fm-vs-bodipy-based-probes-for-lipid-imaging]

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